![molecular formula C16H16FN3O3S B2754915 N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1357648-63-5](/img/structure/B2754915.png)
N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
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Overview
Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by the functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In 2010, a new series of benzothiadiazine-1,1-dioxide compounds were developed and screened as aldose reductase inhibitors .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide compounds is influenced by the functional groups attached to the ring. For example, a halo group at the 7 and 8 positions of the ring can result in active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide compounds are diverse and depend on the functional groups attached to the ring . For instance, a series of novel 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Anticancer Potential
The synthesis and biological evaluation of various derivatives have demonstrated significant potential in cancer treatment. For example, a study by Zhao et al. (2016) on the synthesis of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives conjugated with aza-aryl formamide/amine scaffolds revealed compounds with moderate to excellent potency against four cancer cell lines due to the antitumor potency contributed by a 1H-benzo[e][1,3,4]thiadiazine-3-carboxamide-4,4-dioxide moiety as a linker (Zhao et al., 2016). Similarly, Kamal et al. (2011) designed and synthesized two series of compounds based on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine dioxides, showing moderate to good inhibitory activity against various cancer cell lines, indicating the importance of this chemical structure in developing anticancer agents (Kamal et al., 2011).
Role in Chemical Synthesis
The compound has also found applications as an efficient catalyst in chemical synthesis. A study demonstrated the use of a derivative, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting its utility in promoting green chemistry protocols (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in various cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This interaction could potentially alter cellular processes regulated by the receptor .
Biochemical Pathways
These pathways regulate a wide range of biological processes, including cell growth, differentiation, and oncogenic transformation .
Result of Action
These processes include cell growth, differentiation, and oncogenic transformation .
properties
IUPAC Name |
N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-2-10-3-6-12(7-4-10)18-16(21)15-19-13-9-11(17)5-8-14(13)24(22,23)20-15/h3-9,15,19-20H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCOJYPCIDPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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